DTSSP Crosslinker
Overview
Description
3,3’-Dithiobis(sulfosuccinimidyl propionate) is a water-soluble, thiol-cleavable, and primary amine-reactive crosslinker. It is widely used in various biochemical applications due to its ability to form covalent bonds with primary amines, resulting in the release of N-hydroxysulfosuccinimide .
Preparation Methods
3,3’-Dithiobis(sulfosuccinimidyl propionate) can be synthesized by reacting 3,3’-dithiobis(propionic acid) with N-hydroxysulfosuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide . Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
3,3’-Dithiobis(sulfosuccinimidyl propionate) primarily undergoes acylation reactions with primary amines to form stable amide bonds. The reaction conditions usually involve a pH range of 7-9, and common reagents include phosphate-buffered saline, HEPES, bicarbonate/carbonate, or borate buffers . The major product formed from these reactions is the amide bond between the crosslinker and the primary amine-containing molecule .
Scientific Research Applications
3,3’-Dithiobis(sulfosuccinimidyl propionate) has a wide range of applications in scientific research:
Mechanism of Action
3,3’-Dithiobis(sulfosuccinimidyl propionate) exerts its effects by reacting with primary amines to form covalent amide bonds. The sulfo-NHS ester groups at each end of the crosslinker react with primary amines, resulting in the release of N-hydroxysulfosuccinimide . The central disulfide bond in the spacer arm can be cleaved by reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine, allowing for the separation of crosslinked products .
Comparison with Similar Compounds
3,3’-Dithiobis(sulfosuccinimidyl propionate) is unique due to its water solubility and cleavability under reducing conditions. Similar compounds include:
Disuccinimidyl suberate: A non-sulfonated analog that is membrane-permeable and used for intracellular crosslinking.
Bis(sulfosuccinimidyl) suberate: Similar to disuccinimidyl suberate but with higher water solubility.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A zero-length crosslinker known for its high efficiency and low toxicity.
3,3’-Dithiobis(sulfosuccinimidyl propionate) stands out due to its ability to crosslink cell surface proteins without interfering with intracellular proteins, making it highly suitable for specific biochemical applications .
Properties
IUPAC Name |
1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJUWBJENROFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276271, DTXSID701001749 | |
Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81069-02-5, 85549-78-6 | |
Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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